3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC16319856
Molecular Formula: C21H24N4O4S2
Molecular Weight: 460.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24N4O4S2 |
|---|---|
| Molecular Weight | 460.6 g/mol |
| IUPAC Name | (5Z)-3-(3-methoxypropyl)-5-[[4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C21H24N4O4S2/c1-28-10-5-9-25-20(27)16(31-21(25)30)12-15-18(22-13-14-6-4-11-29-14)23-17-7-2-3-8-24(17)19(15)26/h2-3,7-8,12,14,22H,4-6,9-11,13H2,1H3/b16-12- |
| Standard InChI Key | XZFVTLGPHVYMIJ-VBKFSLOCSA-N |
| Isomeric SMILES | COCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4CCCO4)/SC1=S |
| Canonical SMILES | COCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4CCCO4)SC1=S |
Introduction
The compound 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule featuring a pyrido[1,2-a]pyrimidinone core integrated with a thiazolidine ring. This intricate structure includes various functional groups such as a methoxypropyl group and a tetrahydrofuran-derived amino moiety. The compound's unique architecture suggests potential biological activities and chemical reactivity, making it a significant candidate for medicinal chemistry research.
Potential Applications
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Antimicrobial and Anticancer Properties: The compound exhibits potential biological activities, although the exact mechanisms of action remain under investigation. It may involve interactions with specific enzymes or receptors, leading to alterations in cellular signaling pathways and gene expression profiles.
Research Findings
| Biological Activity | Mechanism | Potential Use |
|---|---|---|
| Antimicrobial | Interaction with bacterial enzymes or receptors | Treatment of bacterial infections |
| Anticancer | Modulation of cellular signaling pathways | Cancer therapy |
Synthesis Methods
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Multi-step Organic Reactions: Involves the formation of the pyrido[1,2-a]pyrimidinone core and the incorporation of the thiazolidine ring.
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Optimized Conditions: Temperature, solvent selection, and reagent choice are critical for optimizing yields and selectivity.
Characterization Techniques
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Nuclear Magnetic Resonance (NMR): 1H and 13C NMR for structural confirmation.
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Mass Spectrometry (MS): For molecular weight determination and structural elucidation.
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Infrared (IR) Spectroscopy: For functional group identification.
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